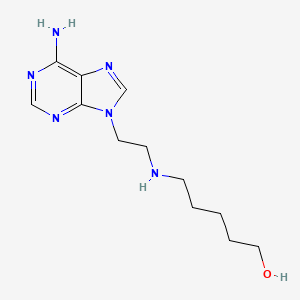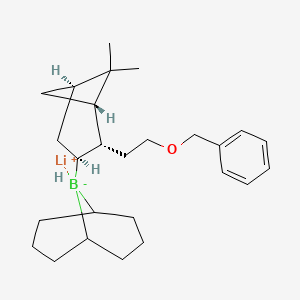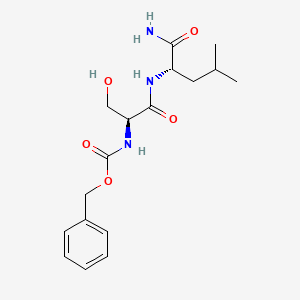
Nilestriol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nylestriol has several scientific research applications:
Chemistry: Used as a model compound to study estrogenic activity and its interactions with various receptors.
Medicine: Explored for hormone replacement therapy and potential treatment of menopausal symptoms.
Industry: Utilized in the development of long-acting estrogen formulations for therapeutic use.
Mécanisme D'action
Nylestriol acts as a prodrug of ethinylestriol, which binds to estrogen receptors in target tissues. This binding initiates a cascade of molecular events, leading to the modulation of gene expression and subsequent physiological effects . The primary molecular targets include estrogen receptors in the reproductive tract, mammary gland, hypothalamus, and pituitary . The pathways involved are crucial for regulating reproductive functions and maintaining bone density .
Safety and Hazards
According to the safety data sheet, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Nilestriol . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .
Analyse Biochimique
Biochemical Properties
Nilestriol is a prodrug of ethinylestriol, and is a more potent estrogen in comparison . It is described as a slowly-metabolized, long-acting estrogen and derivative of estriol . This compound is a estriol derivative, which inhibits osteoporosis on ovariectomized rats or postmenopausal women .
Cellular Effects
This compound, as a potent estrogen, has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound is a prodrug of ethinylestriol, and is a more potent estrogen in comparison . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This compound is described as a slowly-metabolized, long-acting estrogen . This suggests that the effects of this compound may change over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on osteoporosis in rats, this compound was administered at a dosage of 1 mg/kg once a week for 12 weeks
Metabolic Pathways
This compound is a prodrug of ethinylestriol, suggesting that it may be involved in the metabolic pathways of ethinylestriol
Méthodes De Préparation
The synthesis of Nylestriol involves the etherification of ethinylestriol with cyclopentanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion . Industrial production methods focus on refining raw materials and optimizing reaction conditions to achieve high purity and yield . The process is designed to be economically efficient, reducing production costs while maintaining high standards of product quality .
Analyse Des Réactions Chimiques
Nylestriol undergoes various chemical reactions, including:
Oxidation: Nylestriol can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of Nylestriol can yield alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nylestriol can undergo nucleophilic substitution reactions, particularly at the ethynyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields ketones, while reduction produces alcohols .
Comparaison Avec Des Composés Similaires
Nylestriol is unique due to its long-acting nature and potent estrogenic activity. Similar compounds include:
Ethinylestriol: The parent compound of Nylestriol, known for its estrogenic properties.
Estriol: A naturally occurring estrogen with a shorter duration of action compared to Nylestriol.
Levonorgestrel: A synthetic progestin often combined with estrogens for contraceptive purposes.
Nylestriol’s uniqueness lies in its slow metabolism and prolonged activity, making it suitable for long-term therapeutic applications .
Propriétés
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O3/c1-3-25(27)23(26)15-22-21-10-8-16-14-18(28-17-6-4-5-7-17)9-11-19(16)20(21)12-13-24(22,25)2/h1,9,11,14,17,20-23,26-27H,4-8,10,12-13,15H2,2H3/t20-,21-,22+,23-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZJRGNDJLJLAW-RIQJQHKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043308 | |
| Record name | Nylestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39791-20-3 | |
| Record name | Nilestriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39791-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nylestriol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039791203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nylestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NYLESTRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JA3B3IALU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Nilestriol exert its effects in the body?
A1: this compound primarily acts as an estrogen receptor agonist. [, , ] It binds to estrogen receptors in various tissues, including bone, brain, and endometrium, mimicking the effects of endogenous estrogen. [, ] This binding leads to downstream effects such as modulation of gene expression, influencing processes like bone remodeling, neuroprotection, and endometrial proliferation. [, , ]
Q2: Can you elaborate on the downstream effects of this compound binding to estrogen receptors in bone tissue?
A2: In bone, this compound's binding to estrogen receptors influences bone remodeling by modulating the expression of key factors involved in bone resorption and formation. [, , , ] Studies have shown that this compound can inhibit the expression of interleukin-6 (IL-6) messenger RNA (mRNA) in ovariectomized rat bone, suggesting a reduction in bone resorption. [] Additionally, research indicates that this compound can upregulate osteoprotegrin (OPG) mRNA expression in human osteoblast-like MG63 cells, further supporting its role in inhibiting bone resorption. [] It also influences osteoblast activity, leading to increased bone formation and improved bone mineral density. [, ]
Q3: How does this compound impact the brain, specifically in the context of postmenopausal women?
A3: Research suggests that this compound may offer neuroprotective benefits, particularly in the context of estrogen deficiency following menopause. [, ] Studies have shown that long-term estrogen deficiency can lead to a decrease in the expression of brain-derived neurotrophic factor (BDNF) in the hippocampal formation, a brain region crucial for learning and memory. [] Notably, replacement therapy with this compound has demonstrated the ability to preserve BDNF expression at near-normal levels, suggesting a potential role in mitigating cognitive decline associated with menopause. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C20H26O3, and its molecular weight is 314.41 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not delve into detailed spectroscopic data, standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be employed to obtain structural information about this compound. These techniques would provide insights into the compound's functional groups, connectivity, and fragmentation patterns.
Q6: The research focuses on this compound's pharmaceutical applications. Are there any insights into its material compatibility, stability under various conditions, or catalytic properties?
A6: The provided research primarily focuses on the pharmaceutical applications of this compound, particularly its role in managing postmenopausal symptoms and osteoporosis. Therefore, the papers do not offer specific insights into its material compatibility, stability under various conditions, or catalytic properties. These aspects would require separate investigations beyond the scope of the provided research.
Q7: What about the stability and formulation of this compound?
A8: While the research papers mention this compound administration routes (oral and implants), they do not delve into specific formulation strategies or the compound's stability under various conditions. [, ] Further research focusing on this compound's formulation and stability would be beneficial to optimize its delivery and shelf-life.
Q8: What is known about the safety profile of this compound?
A9: The provided research, while highlighting the therapeutic benefits of this compound, acknowledges the importance of monitoring for potential side effects. [, ] Estrogen therapy, in general, carries certain risks, including endometrial hyperplasia and an increased risk of certain cancers. [, ] While some studies suggest this compound may have a lower risk profile compared to other estrogens, careful patient selection and monitoring are crucial. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1676987.png)
![(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid](/img/structure/B1676991.png)



